Cas no 1820707-91-2 (9-(2-Fluoro-4-nitrophenyl)carbazole)
9-(2-Fluoro-4-nitrophenyl)carbazole Chemical and Physical Properties
Names and Identifiers
-
- 9-(2-FLUORO-4-NITROPHENYL)CARBAZOLE
- 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole
- A909185
- 9-(2-Fluoro-4-nitrophenyl)carbazole
-
- Inchi: 1S/C18H11FN2O2/c19-15-11-12(21(22)23)9-10-18(15)20-16-7-3-1-5-13(16)14-6-2-4-8-17(14)20/h1-11H
- InChI Key: RTMZRJHUPJNLPD-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1N1C2C=CC=CC=2C2=CC=CC=C12)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 433
- XLogP3: 4.9
- Topological Polar Surface Area: 50.8
9-(2-Fluoro-4-nitrophenyl)carbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F597650-100mg |
9-(2-Fluoro-4-nitrophenyl)carbazole |
1820707-91-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F597650-250mg |
9-(2-Fluoro-4-nitrophenyl)carbazole |
1820707-91-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F597650-500mg |
9-(2-Fluoro-4-nitrophenyl)carbazole |
1820707-91-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | F597650-1g |
9-(2-Fluoro-4-nitrophenyl)carbazole |
1820707-91-2 | 1g |
$98.00 | 2023-05-18 | ||
| Chemenu | CM512119-5g |
9-(2-Fluoro-4-nitrophenyl)-9H-carbazole |
1820707-91-2 | 98% | 5g |
$*** | 2023-03-30 | |
| Ambeed | A874110-5g |
9-(2-Fluoro-4-nitrophenyl)-9H-carbazole |
1820707-91-2 | 98% | 5g |
$310.0 | 2024-07-28 | |
| A2B Chem LLC | AI40878-1g |
9-(2-Fluoro-4-nitrophenyl)carbazole |
1820707-91-2 | 98% | 1g |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AI40878-5g |
9-(2-Fluoro-4-nitrophenyl)carbazole |
1820707-91-2 | 98% | 5g |
$271.00 | 2024-04-20 | |
| A2B Chem LLC | AI40878-10g |
9-(2-Fluoro-4-nitrophenyl)carbazole |
1820707-91-2 | 98% | 10g |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AI40878-25g |
9-(2-Fluoro-4-nitrophenyl)carbazole |
1820707-91-2 | 98% | 25g |
$923.00 | 2024-04-20 |
9-(2-Fluoro-4-nitrophenyl)carbazole Suppliers
9-(2-Fluoro-4-nitrophenyl)carbazole Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 9-(2-Fluoro-4-nitrophenyl)carbazole
Recent Advances in the Study of 9-(2-Fluoro-4-nitrophenyl)carbazole (CAS: 1820707-91-2)
The compound 9-(2-Fluoro-4-nitrophenyl)carbazole (CAS: 1820707-91-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the importance of carbazole derivatives in medicinal chemistry, particularly due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluoro-nitro phenyl group at the 9-position of the carbazole core, as seen in 9-(2-Fluoro-4-nitrophenyl)carbazole, has been shown to enhance its bioactivity and selectivity towards specific molecular targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against certain kinase enzymes involved in cancer cell proliferation.
The synthesis of 9-(2-Fluoro-4-nitrophenyl)carbazole typically involves a multi-step process starting from carbazole derivatives. A recent optimization study (2024) in Organic & Biomolecular Chemistry reported an improved synthetic route with higher yields (up to 78%) and reduced byproducts. The key step involves a palladium-catalyzed coupling reaction between 9-bromocarbazole and 2-fluoro-4-nitrophenylboronic acid, followed by purification via column chromatography. Researchers have noted that the fluorine atom at the ortho position and the nitro group at the para position play crucial roles in the compound's electronic properties and binding affinity.
In terms of biological evaluation, several research groups have investigated the compound's mechanism of action. Molecular docking studies suggest that 9-(2-Fluoro-4-nitrophenyl)carbazole can effectively bind to the ATP-binding site of certain protein kinases, particularly those in the MAPK pathway. In vitro assays using human cancer cell lines (MCF-7, A549, and HepG2) showed promising IC50 values ranging from 3.2 to 8.7 μM, with the highest activity observed against breast cancer cells. These findings were corroborated by a 2024 study in Bioorganic Chemistry, which also reported the compound's ability to induce apoptosis through caspase-3 activation.
Beyond its anticancer potential, recent investigations have explored other therapeutic applications of 9-(2-Fluoro-4-nitrophenyl)carbazole. A 2023 patent application (WO202318765A1) describes its use as a photosensitizer in photodynamic therapy, taking advantage of its strong absorption in the visible light spectrum. Additionally, preliminary studies suggest potential applications in neurodegenerative diseases, as the compound has shown moderate inhibitory activity against acetylcholinesterase (AChE) in enzymatic assays.
Despite these promising results, challenges remain in the development of 9-(2-Fluoro-4-nitrophenyl)carbazole as a therapeutic agent. Current research is focused on improving its pharmacokinetic properties, particularly its solubility and metabolic stability. Several research groups are working on structural modifications to address these issues while maintaining the compound's biological activity. The latest computational studies (2024) using quantitative structure-activity relationship (QSAR) models are helping to guide these optimization efforts.
In conclusion, 9-(2-Fluoro-4-nitrophenyl)carbazole represents a promising scaffold for drug development with multiple potential therapeutic applications. The compound's unique structural features, combined with its demonstrated biological activities, make it a valuable subject for ongoing research. Future studies should focus on further elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential in combination therapies. The growing body of research on this compound underscores its importance in the field of chemical biology and pharmaceutical sciences.
1820707-91-2 (9-(2-Fluoro-4-nitrophenyl)carbazole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)